
1-(Difluoromethyl)naphthalene-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)naphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C12H8F2O. It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the second position, and an aldehyde group at the first position.
Métodos De Preparación
The synthesis of 1-(Difluoromethyl)naphthalene-2-carboxaldehyde can be achieved through several synthetic routes. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the naphthalene ring. This process typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild reaction conditions .
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
1-(Difluoromethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)naphthalene-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Difluoromethyl)naphthalene-2-carboxaldehyde exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activities and functions .
Comparación Con Compuestos Similares
1-(Difluoromethyl)naphthalene-2-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene-2-carboxaldehyde: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.
1-(Chloromethyl)naphthalene-2-carboxaldehyde: The presence of a chloromethyl group introduces different chemical properties and reactivity patterns.
1-(Methyl)naphthalene-2-carboxaldehyde: The methyl group provides a simpler structure with different reactivity compared to the difluoromethyl group.
Propiedades
Fórmula molecular |
C12H8F2O |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
1-(difluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-7,12H |
Clave InChI |
FHVCGPRQBMXLNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



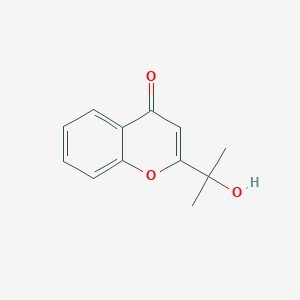
![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)
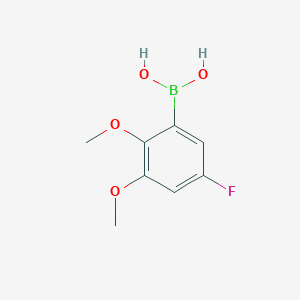
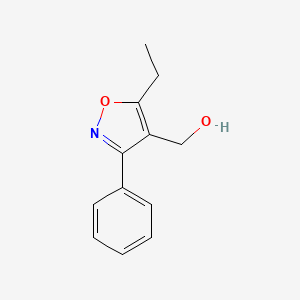

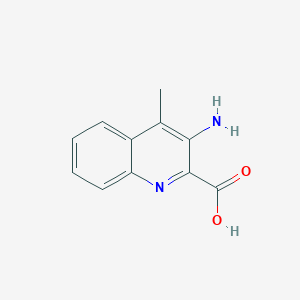
![Butanenitrile, 3,3-dimethyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11898660.png)
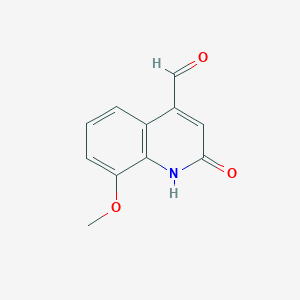
![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)


![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)
